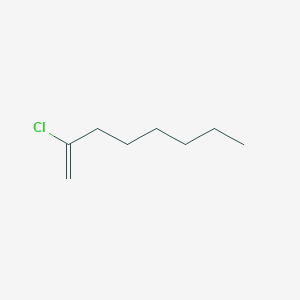

2-Chloro-1-octene

Description

BenchChem offers high-quality 2-Chloro-1-octene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-octene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREXOLHXOCLFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502386 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31283-43-9 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-octene from 1-Octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-1-octene from 1-octene, a key transformation in organic synthesis. The document delves into the prevalent and efficient method of allylic chlorination using N-chlorosuccinimide (NCS). It offers a detailed exploration of the underlying free-radical mechanism, a step-by-step experimental protocol, and critical considerations for reaction optimization and safety. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development, providing the necessary insights to successfully implement this important reaction.

Introduction: The Significance of 2-Chloro-1-octene

2-Chloro-1-octene is a valuable vinyl chloride that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorine atom and a terminal double bond, allows for a variety of subsequent chemical modifications. This makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The targeted synthesis of 2-chloro-1-octene from a readily available starting material like 1-octene is therefore a topic of significant interest to the chemical research and development community.

Synthetic Strategy: Allylic Chlorination with N-Chlorosuccinimide (NCS)

The most common and effective method for the synthesis of 2-chloro-1-octene from 1-octene is through allylic chlorination. This reaction selectively substitutes a hydrogen atom on the carbon adjacent to the double bond (the allylic position) with a chlorine atom. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is often the reagent of choice due to its ease of handling as a stable, crystalline solid and its ability to provide a low concentration of chlorine radicals, which favors allylic substitution over addition to the double bond.[1][2]

The reaction proceeds via a free-radical chain mechanism, which is typically initiated by light (photochemical initiation) or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][3] The selectivity for the allylic position is attributed to the resonance stabilization of the resulting allylic radical intermediate.[4][5]

Reaction Mechanism: A Step-by-Step Elucidation

The allylic chlorination of 1-octene with NCS follows a well-established free-radical chain reaction pathway, consisting of three key stages: initiation, propagation, and termination.[3][6]

3.1 Initiation: The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS or a radical initiator to generate a small number of chlorine radicals (Cl•). This can be achieved through the application of heat or UV light.[3][7]

3.2 Propagation: This stage consists of a two-step cycle that generates the product and regenerates the chlorine radical, allowing the chain reaction to continue.

-

Step 1: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the allylic position (C-3) of 1-octene. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or alkyl C-H bonds.[4][5] This abstraction forms a resonance-stabilized allylic radical and a molecule of hydrogen chloride (HCl).

-

Step 2: Halogen Atom Transfer: The allylic radical then reacts with a molecule of NCS to yield the desired product, 2-chloro-1-octene, and a succinimidyl radical. The succinimidyl radical can then react with HCl to regenerate NCS and a chlorine radical, which continues the chain.

3.3 Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two allylic radicals, or a chlorine radical and an allylic radical.

Caption: Workflow for the synthesis of 2-chloro-1-octene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-1-octene from 1-octene using NCS.

4.1 Materials and Equipment

| Material/Equipment | Specifications |

| 1-Octene | Reagent grade, ≥98% |

| N-Chlorosuccinimide (NCS) | Reagent grade, ≥98% |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% |

| Azobisisobutyronitrile (AIBN) | Reagent grade |

| Round-bottom flask | Appropriate size with reflux condenser |

| Magnetic stirrer and stir bar | |

| Heating mantle or oil bath | |

| UV lamp (optional) | For photochemical initiation |

| Separatory funnel | |

| Sodium bicarbonate (NaHCO₃) solution | 5% aqueous solution |

| Sodium thiosulfate (Na₂S₂O₃) solution | 10% aqueous solution |

| Brine (saturated NaCl solution) | |

| Anhydrous sodium sulfate (Na₂SO₄) | |

| Rotary evaporator | |

| Distillation apparatus or chromatography setup | For purification |

4.2 Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-octene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN (0.02 equivalents).

-

Reaction Initiation and Progression: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp at room temperature.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove any unreacted NCS), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure 2-chloro-1-octene.[8]

-

Safety Considerations

-

N-Chlorosuccinimide (NCS): NCS is a corrosive and harmful solid.[9][10][11] It can cause severe skin burns and eye damage and is harmful if swallowed.[9][11] Always handle NCS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][12]

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. Whenever possible, consider using a less hazardous solvent. All work with CCl₄ must be conducted in a fume hood.

-

1-Octene: 1-Octene is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

General Precautions: Always conduct the reaction in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental exposure, seek immediate medical attention.[11][12]

Characterization of 2-Chloro-1-octene

The identity and purity of the synthesized 2-chloro-1-octene can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₁₅Cl[13] |

| Molecular Weight | 146.66 g/mol [13] |

Spectroscopic data from literature or databases can be used for comparison.

Conclusion

The synthesis of 2-chloro-1-octene from 1-octene via allylic chlorination with N-chlorosuccinimide is a reliable and efficient method. A thorough understanding of the free-radical mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful outcome. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important synthetic transformation in their work.

References

-

Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

-

East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. [https://www.easth Harbourgroup.com/images/467.pdf]([Link] Harbourgroup.com/images/467.pdf)

-

Cole-Parmer. N-Chlorosuccinimide, 98+% Material Safety Data Sheet. [Link]

-

Chemstock. Chemwatch MSDS 39606-5 - N-CHLOROSUCCINIMIDE. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. [Link]

-

ResearchGate. Scheme 3. Isomerization/chlorination of primary allylic alcohols. [Link]

-

Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.17: 11-4 Radical Halogenation at an Allylic Carbon. [Link]

-

SlideShare. ALLYLIC HALOGINATION.pptx. [Link]

-

National Institute of Standards and Technology. Octane, 2-chloro-. [Link]

-

Pearson. Allylic Halogenation Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]

-

National Center for Biotechnology Information. 2-Chloro-oct-2-ene. [Link]

-

Royal Society of Chemistry. (1950). The reaction of oct-1-ene with N-bromosuccinimide. Journal of the Chemical Society (Resumed). [Link]

-

ChemSynthesis. 8-chloro-1-octene. [Link]

-

ChemSynthesis. (1E)-1-chloro-1-octene. [Link]

-

ACS Publications. (1956). Bromination of Octene-1 with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]

-

YouTube. (2022, February 18). Introduction to Allylic Halogenation (Bromination and Chlorination). [Link]

-

LookChem. 1-Octene, 1-chloro-, (1Z)-. [Link]

-

ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]

-

SpectraBase. (Z)-1-Chloro-2-octene. [Link]

- Google P

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

-

ACS Publications. (2008). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews. [Link]

-

MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Wikipedia. Allyl bromide. [Link]

-

National Center for Biotechnology Information. 8-Chloro-1-octene. [Link]

Sources

- 1. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allylic Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. eastharbourgroup.com [eastharbourgroup.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 2-Chloro-oct-2-ene | C8H15Cl | CID 12555713 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-octene

Abstract

2-Chloro-1-octene is a vinylic chloride, a class of organohalogens characterized by a chlorine atom bonded to an sp²-hybridized carbon of an alkene. While specific experimental data for this particular isomer is not extensively documented in public literature, its molecular structure allows for a robust predictive analysis of its physicochemical properties, reactivity, and spectroscopic profile. This guide synthesizes information from related compounds and foundational chemical principles to provide a comprehensive technical overview for researchers in organic synthesis and drug discovery. We will explore its structural attributes, predict its key physical constants, and delve into its characteristic reactivity, which is dominated by the interplay between the electron-withdrawing chlorine atom and the nucleophilic pi-system of the double bond. Furthermore, this document provides detailed, field-proven experimental protocols for its synthesis and full characterization, offering a practical framework for scientists working with this or similar chloroalkenes.

Introduction to Vinylic Chlorides in Chemical Research

Vinylic halides, and specifically vinylic chlorides, represent a unique functional group in organic chemistry. The direct attachment of a halogen to a double-bonded carbon creates a molecule with distinct electronic properties and reactivity compared to its saturated alkyl halide counterparts.[1] The carbon-chlorine bond in a vinylic chloride exhibits a partial double bond character due to resonance, which increases the bond strength and makes it significantly less susceptible to classical nucleophilic substitution reactions (Sₙ1 and Sₙ2).[1][2]

This inherent stability, coupled with the ability to participate in modern synthetic transformations like cross-coupling reactions, makes chloroalkenes valuable intermediates. In the pharmaceutical sciences, the incorporation of chlorine is a well-established strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding interactions.[3][4] More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in medicinal chemistry.[3][5] 2-Chloro-1-octene, with its terminal double bond and eight-carbon chain, serves as an excellent model for understanding the fundamental properties of this class of compounds and their potential application as building blocks in the synthesis of more complex molecular architectures.

Molecular Profile of 2-Chloro-1-octene

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental composition.

-

Molecular Formula: C₈H₁₅Cl

-

Molecular Weight: 146.66 g/mol [6]

-

IUPAC Name: 2-Chloro-1-octene

-

Structure:

-

Class: Vinylic Chloride, Alpha-Olefin Derivative

The molecule consists of an eight-carbon chain. The double bond is in the terminal position (between C1 and C2), and the chlorine atom is substituted at the C2 position, making it a vinylic chloride.

Physicochemical Properties

Direct, experimentally verified data for 2-chloro-1-octene is scarce. However, we can establish a reliable set of predicted properties based on data from its isomers and the parent olefin, 1-octene. These values provide a crucial baseline for experimental design, such as selecting appropriate solvents or purification techniques.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Boiling Point | ~175 - 185 °C | The boiling point is expected to be significantly higher than that of 1-octene (121 °C) due to the increased molecular weight and the introduction of dipole-dipole interactions from the polar C-Cl bond.[7] The predicted boiling point for the isomeric 8-chloro-1-octene is ~181 °C, which serves as a reasonable estimate.[8] |

| Density | ~0.88 - 0.92 g/cm³ | Halogenated hydrocarbons are generally denser than their non-halogenated parents. 1-octene has a density of 0.715 g/cm³.[7] The predicted density for 8-chloro-1-octene is approximately 0.877 g/cm³, suggesting the value for 2-chloro-1-octene will be in a similar range.[8] |

| Physical State | Colorless Liquid | At standard temperature and pressure, given the predicted boiling point, it will exist as a liquid. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Despite the polar C-Cl bond, the long, nonpolar octyl chain dominates the molecule's character, making it immiscible with water. It is expected to be fully miscible with nonpolar solvents like hexanes, ether, and chlorinated solvents. The solubility of 8-chloro-1-octene in water is reported as extremely low (0.018 g/L).[9] |

| Refractive Index | ~1.45 - 1.47 | This is a typical range for compounds of this molecular weight and functionality. Experimental determination is necessary for a precise value. |

Spectroscopic Characterization Profile

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. The following profile is what a researcher should expect to observe when analyzing a pure sample of 2-Chloro-1-octene.

¹H NMR Spectroscopy

The proton NMR spectrum will be highly informative, with distinct signals for the vinylic protons and the different methylene groups along the alkyl chain.

-

~5.4 ppm (2H, multiplet): These are the two diastereotopic protons on C1 (CH₂=). Their chemical shift is in the typical alkene region, and they will likely appear as two distinct signals, each a doublet or doublet of doublets, due to geminal and vicinal coupling.

-

~2.2 ppm (2H, triplet): The methylene protons on C3, adjacent to the double bond, will be deshielded and should appear as a triplet due to coupling with the C4 protons.

-

~1.3 - 1.5 ppm (8H, multiplet): This broad region will contain the signals for the methylene groups at C4, C5, C6, and C7.

-

~0.9 ppm (3H, triplet): The terminal methyl group (C8) protons will appear as a classic triplet.

¹³C NMR Spectroscopy

The carbon spectrum provides complementary information, confirming the carbon skeleton and the presence of the double bond.

-

~140-145 ppm: The chlorinated sp² carbon (C2). Its chemical shift is significantly downfield due to the electronegativity of the chlorine atom.

-

~115-120 ppm: The terminal sp² carbon of the double bond (C1).

-

~30-40 ppm: The sp³ carbons of the alkyl chain (C3-C7), with C3 being the most downfield in this group.

-

~14 ppm: The terminal methyl carbon (C8).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

~3080 cm⁻¹: C-H stretch for the sp² carbons (=C-H).

-

~2850-2960 cm⁻¹: C-H stretches for the sp³ carbons of the alkyl chain.

-

~1640 cm⁻¹: C=C alkene stretch. This peak confirms the presence of the double bond.

-

~890 cm⁻¹: Out-of-plane C-H bend for the terminal =CH₂ group.

-

~700-800 cm⁻¹: C-Cl stretch. This peak can sometimes be weak or obscured.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

-

Molecular Ion (M⁺): A peak at m/z = 146 .

-

Isotope Peak (M+2): A peak at m/z = 148 with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the definitive signature for the presence of a single chlorine atom.

-

Key Fragments: Expect to see fragmentation corresponding to the loss of a chlorine radical (M-35), as well as various cleavage patterns along the alkyl chain.

Synthesis and Reactivity Profile

Understanding how a molecule is synthesized and how it behaves in chemical reactions is critical for its application.

Proposed Synthesis: Hydrochlorination of an Alkyne

A standard and logical method for preparing vinylic halides is the addition of a hydrogen halide across an alkyne.[10]

Caption: A logical workflow for the purification and characterization of 2-Chloro-1-octene.

Protocol 6.1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess the purity of the synthesized product and confirm its molecular weight.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The non-polar phase separates compounds primarily by boiling point.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C. This gradient ensures separation of volatile impurities from the higher-boiling product.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

-

-

Trustworthiness & Validation: A pure sample will show a single major peak in the chromatogram. The mass spectrum of this peak must show the parent ion at m/z 146 and the characteristic M+2 isotope peak at m/z 148 in a ~3:1 ratio.

Protocol 6.2: Structural Elucidation by NMR Spectroscopy

-

Objective: To unambiguously determine the molecular structure and confirm the position of the double bond and chlorine atom.

-

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to observe splitting patterns.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

(Optional but Recommended) 2D NMR: If the structure is ambiguous, run a COSY (¹H-¹H correlation) experiment to establish proton-proton coupling networks and an HSQC (¹H-¹³C correlation) experiment to assign protons to their directly attached carbons.

-

-

Trustworthiness & Validation: The observed chemical shifts, integration values, and splitting patterns must be fully consistent with the proposed structure of 2-Chloro-1-octene as detailed in Section 4.0.

Potential Applications in Drug Discovery and Organic Synthesis

The 2-chloro-1-octene scaffold is not an end product but a versatile synthetic intermediate.

-

Lipophilic Side Chain Introduction: The octene chain can be incorporated into a larger molecule to increase its lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. [4]* Metabolic Blocker: The vinylic chloride is relatively stable towards metabolic degradation, particularly by cytochrome P450 enzymes, compared to an unhalogenated alkene. [11]This can be a strategic design element to improve the pharmacokinetic profile of a drug.

-

Synthetic Handle for Diversification: As mentioned, the C-Cl bond can be activated for cross-coupling reactions. This allows for the late-stage functionalization of a molecule, where various aryl, alkyl, or alkynyl groups can be appended to the C2 position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. [12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-1-octene is not readily available, safe handling procedures can be established based on its structural class and the known hazards of its isomers, such as 8-chloro-1-octene. [13]* Hazards: Expected to be a flammable liquid and vapor. [13]May cause skin and serious eye irritation. May cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1-octene serves as a valuable case study in the physicochemical properties of vinylic chlorides. While direct experimental data remains to be broadly published, a comprehensive and scientifically sound profile can be constructed through predictive methods based on established chemical principles and data from analogous structures. Its unique reactivity—characterized by a stable C-Cl bond resistant to simple substitution but active in metal-catalyzed cross-couplings—makes it a potentially useful building block for complex organic synthesis. The detailed experimental protocols provided herein offer a clear and reliable path for researchers to synthesize, purify, and fully characterize this compound, ensuring scientific integrity and enabling its confident application in research and development programs.

References

-

Britannica. (n.d.). Organohalogen compound: Vinylic Halides. Retrieved from [Link]

-

Quora. (2018). Why are vinyl halides less reactive than alkyl halides? Retrieved from [Link]

-

Macromolecules. (n.d.). Mechanism of the Reaction of Vinyl Chloride with (α-diimine)PdMe+ Species. Retrieved from [Link]

-

YouTube. (2021). Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-oct-2-ene. Retrieved from [Link]

-

Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-Octene,1-chloro-,(E). Retrieved from [Link]

-

NIST. (n.d.). Octane, 2-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octene, 3-chloro-. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 8-chloro-1-octene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-octyne. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-1-octene. Retrieved from [Link]

-

ChemBK. (2024). 8-Chloro-1-octene. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

SpectraBase. (n.d.). (Z)-1-Chloro-2-octene. Retrieved from [Link]

-

NIST. (n.d.). Octane, 2-chloro-. Retrieved from [Link]

-

ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (1E)-1-chloro-1-octene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]

-

Chegg.com. (2020). Solved Propose a synthesis of 2-octyne starting from. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octene. Retrieved from [Link]

-

NIST. (n.d.). Octane, 1-chloro-. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Octane, 2-chloro-. Retrieved from [Link]

-

Slideshare. (n.d.). pharmaceutical application of alkanesdocx. Retrieved from [Link]

-

Open Access Journals. (2024). Exploring the Intersection of Chemistry and Medicine: The Vital. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octene. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-chloro-1-octene (C8H15Cl). Retrieved from [Link]

-

SpectraBase. (n.d.). Octane, 1-chloro-. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-oct-2-ene | C8H15Cl | CID 12555713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Octene - Wikipedia [en.wikipedia.org]

- 8. 8-Chloro-1-octene [chembk.com]

- 9. guidechem.com [guidechem.com]

- 10. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]

electrophilic addition reactions of 2-Chloro-1-octene

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 2-Chloro-1-octene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions involving 2-chloro-1-octene, a vinyl halide. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying mechanisms, regiochemical and stereochemical outcomes, and practical experimental considerations for these reactions. The unique electronic interplay of the chlorine substituent's inductive and resonance effects on the alkene moiety is a central theme, dictating the reactivity and selectivity across various transformations. We will explore hydrohalogenation, hydration, halogenation, and hydroboration-oxidation, presenting detailed mechanistic pathways, validated experimental protocols, and a comparative analysis to guide synthetic strategy.

Introduction: The Unique Reactivity of 2-Chloro-1-octene

2-Chloro-1-octene is an unsymmetrical haloalkene that serves as an intriguing substrate for electrophilic addition reactions. Its reactivity is governed by the carbon-carbon double bond, which, due to the presence of π-electrons, acts as a nucleophile, making it susceptible to attack by electron-deficient species (electrophiles).[1][2]

The defining feature of this molecule is the chlorine atom attached directly to the double bond (a vinylic position). This substituent exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the double bond through the sigma bond framework. This effect deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene and significantly destabilizes any carbocation that forms on the adjacent carbon (C2).[3][4]

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the double bond.[5][6] This effect enriches the electron density of the double bond, particularly at the C1 position, and can stabilize an adjacent carbocation.

In halogens, the strong inductive effect generally outweighs the resonance effect, leading to a net deactivation of the double bond.[3][4][7] However, the resonance effect still plays a crucial role in directing the orientation of the addition. This delicate balance is the key to understanding the regioselectivity of the reactions discussed herein.

Hydrohalogenation: A Study in Regiochemical Control

The addition of hydrogen halides (HX) to 2-chloro-1-octene is a foundational electrophilic addition. The outcome is highly dependent on the specific hydrogen halide and the reaction conditions, which can be manipulated to favor either ionic or radical pathways.[8]

Addition of Hydrogen Chloride (HCl): Markovnikov's Rule in Action

The addition of a strong Brønsted acid like HCl proceeds via a two-step ionic mechanism involving a carbocation intermediate.[9][10]

Mechanism & Regioselectivity: The reaction is initiated by the attack of the alkene's π-bond on the electrophilic proton of HCl.[11][12][13] This can form one of two possible carbocation intermediates. According to Markovnikov's rule, the addition proceeds via the most stable carbocation intermediate.[14][15][16]

-

Pathway A (Anti-Markovnikov): Protonation of C2 yields a primary carbocation at C1. This is highly unstable and not a favored pathway.

-

Pathway B (Markovnikov): Protonation of C1 yields a secondary carbocation at C2. While a secondary carbocation is generally more stable than a primary one, its proximity to the electron-withdrawing chlorine atom significantly destabilizes it.[17] However, the chlorine's lone pairs can offer some resonance stabilization.

Despite the destabilizing inductive effect, the secondary carbocation (Pathway B) is the lower-energy intermediate compared to the primary alternative. Consequently, the chloride ion (Cl⁻) attacks this C2 carbocation, leading to the Markovnikov product, 2,2-dichlorooctane , as the major product.[1]

Stereochemistry: The carbocation intermediate at C2 is sp² hybridized and planar. The nucleophilic attack by the chloride ion can occur from either face with equal probability, leading to a racemic mixture if a new stereocenter were to be formed.[10] In this case, the product, 2,2-dichlorooctane, is achiral, so no stereoisomers are formed.

Experimental Protocol 1: Synthesis of 2,2-Dichlorooctane

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a gas inlet adapter. Cool the flask to 0 °C using an ice-water bath.

-

Reaction: Dissolve 2-chloro-1-octene (1.0 eq) in a minimal amount of a non-coordinating solvent like dichloromethane (CH₂Cl₂).

-

Addition: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred solution for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2,2-dichlorooctane.

Addition of Hydrogen Bromide (HBr): Radical vs. Ionic Pathways

The addition of HBr can yield either the Markovnikov or anti-Markovnikov product depending on the reaction conditions.

-

Ionic Conditions (Markovnikov): In the absence of radical initiators (e.g., in the dark, with purified reagents), the reaction proceeds through a carbocation mechanism identical to that of HCl, yielding 2-bromo-2-chlorooctane as the major product.

-

Radical Conditions (Anti-Markovnikov): In the presence of peroxides (e.g., benzoyl peroxide, ROOR) or UV light, the reaction mechanism shifts to a free-radical chain reaction.[18][19] This pathway is efficient for HBr but not for HCl or HI.[19]

Mechanism of Radical Addition:

-

Initiation: Peroxide homolytically cleaves to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation (Step 1): The electrophilic bromine radical adds to the C1 of the double bond. This regioselectivity is driven by the formation of the more stable carbon radical. Addition to C1 produces a secondary radical at C2, which is more stable than the primary radical that would form from addition to C2.[18]

-

Propagation (Step 2): The secondary carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product, 1-bromo-2-chlorooctane , and regenerating a bromine radical to continue the chain.

-

Termination: The reaction terminates when two radicals combine.

Experimental Protocol 2: Synthesis of 1-Bromo-2-chlorooctane

-

Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-1-octene (1.0 eq) and a suitable solvent such as cyclohexane.

-

Initiator: Add a catalytic amount of benzoyl peroxide (~0.05 eq).

-

Reaction: Add a 48% aqueous solution of HBr (1.2 eq) dropwise. Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress by GC-MS.

-

Workup: After cooling to room temperature, wash the reaction mixture with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine, followed by a wash with saturated NaHCO₃ solution.

-

Extraction & Purification: Extract with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1-bromo-2-chlorooctane.

Hydration via Oxymercuration-Demercuration

Direct acid-catalyzed hydration of 2-chloro-1-octene would follow Markovnikov's rule but carries the risk of side reactions. Oxymercuration-demercuration is a superior method for the Markovnikov hydration of alkenes, as it proceeds without the formation of a free carbocation, thus preventing rearrangements.[20][21]

Mechanism:

-

Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, forming a three-membered cyclic mercurinium ion intermediate.[21][22] Water, acting as a nucleophile, attacks the more substituted carbon (C2) from the side opposite the mercurinium ion (anti-addition).[23] This regioselectivity is due to the partial positive charge being better supported at the more substituted carbon.

-

Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the -HgOAc group with a hydrogen atom.[20]

The net result is the Markovnikov addition of water (H and OH) across the double bond, yielding 2-chloro-2-octanol .

Experimental Protocol 3: Synthesis of 2-Chloro-2-octanol

-

Oxymercuration: In a 250 mL flask, dissolve mercuric acetate (1.1 eq) in a mixture of water (50 mL) and tetrahydrofuran (THF, 50 mL). To this stirred solution, add 2-chloro-1-octene (1.0 eq) dropwise. Stir at room temperature for 1 hour, at which point the yellow color of the mercury salt should fade.

-

Demercuration: Cool the flask in an ice bath. Add a 3M aqueous solution of NaOH (1.1 eq), followed by the slow, portion-wise addition of a solution of sodium borohydride (0.5 eq) in 3M NaOH. A black precipitate of elemental mercury will form.

-

Workup: Stir for an additional hour, then allow the mercury to settle. Decant the supernatant liquid. Saturate the aqueous layer with solid potassium carbonate to salt out the alcohol.

-

Extraction & Purification: Extract the mixture with THF or diethyl ether (3 x 30 mL). Dry the combined organic layers with anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the product by vacuum distillation or column chromatography.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

To achieve anti-Markovnikov hydration, producing 2-chloro-1-octanol , the hydroboration-oxidation reaction is the method of choice.[24] This two-step process provides complementary regioselectivity to oxymercuration.

Mechanism:

-

Hydroboration: Borane (BH₃), typically as a complex with THF, adds across the double bond in a concerted, four-centered transition state.[25][26] Boron, the electrophilic atom, adds to the less sterically hindered and more electron-rich carbon (C1), while the hydride (H⁻) adds to the more substituted carbon (C2). This addition is stereospecifically syn, meaning the B and H add to the same face of the double bond.[24][25]

-

Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This process replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[24]

The final product is the anti-Markovnikov alcohol, 2-chloro-1-octanol .

Experimental Protocol 4: Synthesis of 2-Chloro-1-octanol

-

Setup: Under a nitrogen atmosphere, place a dry 100 mL flask equipped with a magnetic stir bar, septum, and N₂ inlet. Add 2-chloro-1-octene (1.0 eq) followed by dry THF. Cool the flask to 0 °C.

-

Hydroboration: Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the reaction back to 0 °C. Slowly and carefully add a 3M aqueous NaOH solution (1.2 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.2 eq), ensuring the internal temperature does not exceed 40 °C.

-

Workup: Stir the mixture at room temperature for 1 hour, then heat to 50 °C for another hour to ensure complete oxidation. Cool, and saturate the aqueous layer with K₂CO₃.

-

Extraction & Purification: Extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-chloro-1-octanol.

Halogenation: Stereospecific Anti-Addition

The addition of molecular halogens (Cl₂ or Br₂) to 2-chloro-1-octene results in the formation of a vicinal trihalide. The reaction is notable for its stereospecificity.

Mechanism: The reaction proceeds through a cyclic halonium ion (a bromonium or chloronium ion) intermediate, not a free carbocation.[27][28] The incoming halogen molecule is polarized by the electron-rich double bond. The π-bond attacks the electrophilic halogen atom, displacing a halide ion and forming the three-membered ring. The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the halonium ion from the opposite face (backside attack), leading to anti-addition.[28]

With 2-chloro-1-octene, the attack of the halide ion will occur at the more substituted carbon (C2), as it can better support the partial positive charge in the transition state. The final product upon addition of Br₂ is 1,2-dibromo-2-chlorooctane .

Summary and Comparative Analysis

The choice of reaction for functionalizing 2-chloro-1-octene depends entirely on the desired regiochemical and stereochemical outcome. The electronic influence of the vinylic chlorine atom is a consistent factor in directing these transformations.

| Reaction | Reagents | Key Intermediate | Regioselectivity | Stereochemistry | Major Product |

| Hydrochlorination | HCl | Secondary Carbocation | Markovnikov | Racemic (if chiral) | 2,2-Dichlorooctane |

| Hydrobromination | HBr, Peroxides | Secondary Radical | Anti-Markovnikov | Racemic | 1-Bromo-2-chlorooctane |

| Oxymercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Mercurinium Ion | Markovnikov | Anti-addition | 2-Chloro-2-octanol |

| Hydroboration | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | Anti-Markovnikov | Syn-addition | 2-chloro-1-octanol |

| Bromination | Br₂ in CCl₄ | Bromonium Ion | N/A | Anti-addition | 1,2-Dibromo-2-chlorooctane |

graph TD { A[2-Chloro-1-octene] --> B{HCl}; B --> C[2,2-DichlorooctaneMarkovnikov ]; A --> D{HBr, ROOR}; D --> E[1-Bromo-2-chlorooctane

Anti-Markovnikov ]; A --> F{1. Hg(OAc)₂, H₂O 2. NaBH₄}; F --> G[2-Chloro-2-octanol

Markovnikov Hydration ]; A --> H{1. BH₃·THF 2. H₂O₂, NaOH}; H --> I[2-Chloro-1-octanol

Anti-Markovnikov Hydration ]; A --> J{Br₂}; J --> K[1,2-Dibromo-2-chlorooctane

Anti-addition ];

subgraph "Hydrohalogenation" B; C; D; E; end subgraph "Hydration" F; G; H; I; end subgraph "Halogenation" J; K; end style C fill:#FBBC05,stroke:#333,stroke-width:2px style E fill:#4285F4,stroke:#333,stroke-width:2px style G fill:#FBBC05,stroke:#333,stroke-width:2px style I fill:#4285F4,stroke:#333,stroke-width:2px style K fill:#EA4335,stroke:#333,stroke-width:2px

}

References

-

CurlyArrows Organic Chemistry. (n.d.). What is Markownikoff's/ Markovnikov's Rule?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Why does chlorine show a mesomeric effect in haloarenes and an inductive effect in haloalkanes?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

-

Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 12 chemistry CBSE. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Markovnikov's Rule. Retrieved from [Link]

-

sathee jee. (n.d.). Markovnikov'S Rule. Retrieved from [Link]

-

Unknown Source. (n.d.). 3.7 Addition Of HCl To An Alkene. Retrieved from [Link]

-

Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Retrieved from [Link]

-

Wikipedia. (n.d.). Markovnikov's rule. Retrieved from [Link]

-

Unknown Source. (2023). Stereochemistry of addition reaction involving electrophiles, nucleophiles, and free radicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Lumen Learning. (n.d.). 10.3. Regiochemistry, stereochemistry | Organic Chemistry II. Retrieved from [Link]

-

YouTube. (2026). Haloalkanes and haloarenes chlorobenzene is ortho para directing. Retrieved from [Link]

-

Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.2: Regioselectivity and Formation of Anti-Markovnikov Products Via Free Radical Mechanisms. Retrieved from [Link]

-

YouTube. (2021). Stereochemistry of electrophilic addition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Markovnikov's Rule. Retrieved from [Link]

-

Unknown Source. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.11: Stereochemistry of Electrophilic Addition of HX. Retrieved from [Link]

-

Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxymercuration reaction. Retrieved from [Link]

-

YouTube. (2023). Addition of HCl and HBr to Alkenes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Addition Reactions Of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. Retrieved from [Link]

-

YouTube. (2013). Addition of HCl to an Alkene - Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Chad's Prep. (n.d.). Halogenation of Alkenes. Retrieved from [Link]

-

YouTube. (2018). Oxymercuration-Demercuration. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chapter 10 Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.8: Orientation of Electrophilic Additions - Markovnikov's Rule. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Khan Academy. (n.d.). Hydroboration-oxidation (video). Retrieved from [Link]

-

ACS Publications. (n.d.). Electrophilic addition to allenic derivatives: selectivity, regio- and stereochemistry and mechanisms. Retrieved from [Link]

-

Pearson. (n.d.). Halogenation Reactions: Videos & Practice Problems. Retrieved from [Link]

-

YouTube. (2021). Halogenation | Br2 or Cl2 with CCl4 or CH2Cl2 | Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]

-

YouTube. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Although chlorine is an electron withdrawing group class 12 chemistry CBSE [vedantu.com]

- 4. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]

- 11. oit.edu [oit.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. curlyarrows.com [curlyarrows.com]

- 15. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 16. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 17. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 18. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 21. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 28. chem.libretexts.org [chem.libretexts.org]

Navigating the Nuances of 2-Chloro-1-octene: A Technical Guide to Stability and Storage

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The handling and storage of reactive chemical intermediates are paramount to ensuring experimental reproducibility, laboratory safety, and the integrity of research outcomes. 2-Chloro-1-octene, a halogenated alkene, presents a unique set of stability and storage challenges due to its molecular structure. This technical guide provides a comprehensive overview of the core principles governing the stability of 2-Chloro-1-octene, offering field-proven insights into its proper storage and handling.

Molecular Profile and Inherent Reactivity

2-Chloro-1-octene (CAS Number: 31283-43-9) is an organochlorine compound featuring a terminal double bond with a chlorine atom attached to one of the olefinic carbons.[1] This vinyl chloride-like functionality is central to its reactivity and dictates its stability profile. The chlorine atom is attached to an sp2 hybridized carbon, which influences the C-Cl bond strength and the molecule's susceptibility to various degradation pathways.[2] Unlike allylic chlorides, where the chlorine is attached to an sp3 carbon adjacent to a double bond, vinylic chlorides like 2-Chloro-1-octene generally exhibit lower reactivity in nucleophilic substitution reactions due to the increased strength of the C-Cl bond and the instability of the resulting vinyl carbocation.[3][4][5]

Table 1: Physicochemical Properties of 2-Chloro-1-octene and Related Compounds

| Property | 2-Chloro-1-octene (Predicted/Inferred) | 1-Octene | 1-Chlorooctane |

| Molecular Formula | C₈H₁₅Cl | C₈H₁₆ | C₈H₁₇Cl |

| Molecular Weight | 146.66 g/mol | 112.21 g/mol | 148.68 g/mol |

| Boiling Point | Not readily available | ~121 °C | ~183 °C |

| Density | Not readily available | ~0.715 g/cm³ | ~0.875 g/cm³ |

| CAS Number | 31283-43-9[1] | 111-66-0 | 111-85-3 |

Note: Specific physical data for 2-Chloro-1-octene is not widely published. The information presented is based on available supplier data and comparison with structurally similar compounds.

Key Factors Influencing Stability

The stability of 2-Chloro-1-octene is contingent on several environmental factors. Understanding these is critical for maintaining the compound's purity and preventing the formation of undesirable byproducts.

Thermal Decomposition

Photochemical Degradation

Exposure to light, particularly in the UV spectrum, can initiate the degradation of chlorinated alkenes.[10] This process can involve the formation of free radicals, leading to a cascade of reactions including oxidation and polymerization.[11] For chlorinated paraffins, photochemical degradation is a known pathway, and the presence of photosensitizers can accelerate this process.[12]

Peroxide Formation

The terminal double bond in 2-Chloro-1-octene makes it susceptible to peroxide formation, a common degradation pathway for alkenes.[13][14] This process is typically initiated by oxygen in the presence of light or heat and can lead to the formation of explosive peroxide compounds. The presence of peroxides can also initiate unwanted side reactions, compromising the integrity of the material.

Caption: Recommended workflow for aliquoting 2-Chloro-1-octene.

Incompatible Materials and Safety Considerations

To prevent hazardous reactions, 2-Chloro-1-octene should be stored away from incompatible materials.

-

Strong Oxidizing Agents: Can react violently with the alkene functionality.

-

Strong Bases: May promote elimination reactions (dehydrochlorination).

-

Strong Acids: Can potentially catalyze hydrolysis or polymerization.

-

Reactive Metals: Certain metals may catalyze decomposition.

Always handle 2-Chloro-1-octene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

The stability of 2-Chloro-1-octene is intrinsically linked to its vinylic chloride structure. By controlling environmental factors such as temperature, light, and exposure to oxygen and moisture, its degradation can be effectively minimized. The implementation of rigorous storage and handling protocols, including the use of an inert atmosphere, is crucial for preserving the integrity of this valuable research chemical. This guide provides the foundational knowledge for researchers to confidently and safely utilize 2-Chloro-1-octene in their scientific endeavors.

References

-

askIITians. (2017, November 7). Explain why allyl chloride is more reactive than vinyl chloride? Retrieved from [Link]

- Decomposition of Chlorinated Hydrocarbons: A Review. (n.d.).

-

Clark, J. (n.d.). hydrogen bromide and alkenes - the peroxide effect. Chemguide. Retrieved from [Link]

-

Quora. (2017, June 29). Why are allyl chlorides hydrolysed much more easily than vinyl halides? Retrieved from [Link]

-

Oxoplast. (2015, October 26). Stability of poly(vinyl chloride). Retrieved from [Link]

-

Nowoświat-Dżygadło, M., & Kordylewski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2. Retrieved from [Link]

-

Gasmet Technologies. (n.d.). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

Brainly.in. (2018, May 5). Why allyl chloride is more reactive in SN reaction than vinyl chloride. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PUBLIC HEALTH STATEMENT Vinyl Chloride. Retrieved from [Link]

-

Vedantu. (n.d.). Allyl chloride is more reactive than vinyl chloride class 11 chemistry CBSE. Retrieved from [Link]

-

PubChem. (n.d.). Vinyl Chloride. Retrieved from [Link]

-

CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. Retrieved from [Link]

-

ProQuest. (n.d.). The stability of poly(vinyl chloride). Retrieved from [Link]

-

Brainly.in. (2019, April 2). Why allyl chloride is more reactive than vinyl chloride towards nucleophilic substitution reaction? Retrieved from [Link]

-

MDPI. (2022, March 3). Scaling up the Process of Catalytic Decomposition of Chlorinated Hydrocarbons with the Formation of Carbon Nanostructures. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from [Link]

-

EPA. (n.d.). EPA TECHNICAL FACT SHEET RE: VINYL CHLORIDE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

-

YouTube. (2019, July 24). Peroxides with Alkenes to make Epoxides. Retrieved from [Link]

-

Rieke Metals Products & Services. (n.d.). 2-chloro-1-octene. Retrieved from [Link]

-

Qualice LLC. (2019, April 1). Very Long-Chain Chlorinated Paraffin/Olefin. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of Alkene, Alkane, and Alcohol Oxidation with H2O2 by an in Situ Prepared MnII/Pyridine-2-carboxylic Acid Catalyst. Retrieved from [Link]

-

The principle and method of improving the thermal stability of chlorinated paraffin. (n.d.). Retrieved from [Link]

-

Mouzdahir, A., Grossi, V., Bakkas, S., & Rontani, J. F. (2001). Visible light-dependent degradation of long-chain alkenes in killed cells of Emiliania huxleyi and Nannochloropsis salina. Phytochemistry, 56(7), 677–684. Retrieved from [Link]

-

Kresge, A. J., Chen, H. L., Chiang, Y., Murrill, E., Payne, M. A., & Sagatys, D. S. (n.d.). Vinyl ether hydrolysis. III. Broensted relations and transition state structure. Journal of the American Chemical Society. Retrieved from [Link]

-

The stability of chlorinated waxes. (n.d.). Retrieved from [Link]

-

MOLBASE. (n.d.). 2-Octene,1-chloro-,(E). Retrieved from [Link]

-

Wikipedia. (n.d.). Vinyl halide. Retrieved from [Link]

-

NIST. (n.d.). Octane, 2-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-1-octene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octene, 3-chloro-. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 8-chloro-1-octene. Retrieved from [Link]

-

Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084–1089. Retrieved from [Link]

-

Eurochlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Retrieved from [Link]

- Google Patents. (n.d.). WO2009122438A1 - Improved process for heat stable chlorinated paraffin wax.

-

CORE. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the thermal behavior of chlorinated polyethylene modified bitumen. Retrieved from [Link]

Sources

- 1. 2-chloro-1-octene | 31283-43-9 [sigmaaldrich.com]

- 2. Allyl chloride is more reactive than vinyl chloride class 11 chemistry CBSE [vedantu.com]

- 3. Explain why allyl chloride is more reactive than vinyl chloride? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. brainly.in [brainly.in]

- 6. tandfonline.com [tandfonline.com]

- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Visible light-dependent degradation of long-chain alkenes in killed cells of Emiliania huxleyi and Nannochloropsis salina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

2-Chloro-1-octene CAS number and molecular formula

An In-Depth Technical Guide to 2-Chloro-1-octene and Its Isomers: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-octene, a halogenated alkene of interest to researchers and synthetic chemists. Due to the limited availability of experimental data for 2-Chloro-1-octene, this guide also presents a comparative analysis of its more thoroughly characterized isomers, 3-Chloro-1-octene and 8-Chloro-1-octene. The document details the fundamental chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and fine chemical manufacturing. Safety protocols and handling guidelines for these compounds are also discussed, providing a holistic resource for laboratory professionals.

Introduction to 2-Chloro-1-octene

2-Chloro-1-octene is a chlorinated hydrocarbon with the molecular formula C8H15Cl. As a vinylic chloride, its chemical behavior is dictated by the presence of a chlorine atom attached to a carbon-carbon double bond. While a CAS number has been assigned to this compound, indicating its identification in the chemical literature, it is notably absent from major chemical databases, and there is a significant scarcity of published experimental data regarding its synthesis, properties, and reactivity. This suggests that 2-Chloro-1-octene may be a less common or potentially unstable isomer compared to its structural counterparts.

1.1. Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-Chloro-1-octene | - |

| CAS Number | 31283-43-9 | [1][2] |

| Molecular Formula | C8H15Cl | [3] |

| Molecular Weight | 146.66 g/mol | [3] |

| InChI Key | YREXOLHXOCLFHQ-UHFFFAOYSA-N |

1.2. A Note on Vinylic Chloride Stability

The limited documentation for 2-Chloro-1-octene may be attributable to the inherent electronic properties of vinylic halides. The direct attachment of an electronegative chlorine atom to an sp2-hybridized carbon of the double bond can influence the molecule's stability and reactivity. The lone pairs on the chlorine atom can participate in resonance with the π-system of the alkene, creating a partial double bond character between the carbon and chlorine. This can make the C-Cl bond stronger and less susceptible to nucleophilic substitution compared to its alkyl chloride counterparts. However, the electron-withdrawing inductive effect of the chlorine atom can also polarize the double bond, influencing its susceptibility to electrophilic addition. The interplay of these electronic effects can impact the synthetic accessibility and isolation of specific vinylic chloride isomers.

A Comparative Analysis of Well-Characterized Chlorooctene Isomers

To provide a functional and data-rich guide for researchers, this section will focus on two more extensively studied isomers of chlorooctene: 3-Chloro-1-octene and 8-Chloro-1-octene. These compounds offer valuable insights into the properties and reactivity of the chlorooctene family.

2.1. 3-Chloro-1-octene

This allylic chloride isomer features a chlorine atom on the carbon adjacent to the double bond, which significantly influences its reactivity.

2.1.1. Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 3-Chloro-1-octene | [4] |

| CAS Number | 42886-42-0 | [4] |

| Molecular Formula | C8H15Cl | [4] |

| Molecular Weight | 146.66 g/mol | [4] |

| InChI Key | MTROFQOXRRQZST-UHFFFAOYSA-N | [4] |

2.1.2. Physicochemical Properties of 3-Chloro-1-octene

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | [4] |

| XLogP3-AA | 3.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 5 | [4] |

2.2. 8-Chloro-1-octene

In this isomer, the chlorine atom and the double bond are at opposite ends of the carbon chain, resulting in distinct chemical properties compared to the other isomers.

2.2.1. Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 8-Chloro-1-octene | [5][6] |

| CAS Number | 871-90-9 | [5][6][7][8] |

| Molecular Formula | C8H15Cl | [5][6][7] |

| Molecular Weight | 146.66 g/mol | [5][6][7] |

| InChI Key | LYNCRGYDKRNBAB-UHFFFAOYSA-N | [6] |

2.2.2. Physicochemical Properties of 8-Chloro-1-octene

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | [6] |

| Boiling Point | 180.9±19.0 °C (Predicted) | [7] |

| Density | 0.877±0.06 g/cm3 (Predicted) | [7] |

| XLogP3-AA | 3.7 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

| Rotatable Bond Count | 6 | [5] |

Synthesis of Chlorooctene Isomers

The synthetic routes to chlorooctene isomers are dictated by the desired position of the chlorine atom and the double bond.

3.1. General Synthetic Strategies

A common approach for the synthesis of halogenated alkenes involves the hydrohalogenation or halogenation of alkynes or dienes, or the elimination reactions of dihaloalkanes. The choice of reagents and reaction conditions is critical to control the regioselectivity and stereoselectivity of the product.

3.2. Synthesis of 8-Chloro-1-octene

A documented method for the preparation of 8-Chloro-1-octene involves the bimolecular nucleophilic displacement of the bromide group from 8-bromo-1-octene.[9] This reaction is typically carried out in a solvolytic medium.[9]

Caption: A simplified workflow for the synthesis of 8-Chloro-1-octene.

3.2.1. Experimental Protocol: Synthesis of 8-Chloro-1-octene from 8-Bromo-1-octene

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine 8-bromo-1-octene and a stoichiometric excess of a chloride salt (e.g., lithium chloride or a quaternary ammonium chloride).[9]

-

Solvent Addition: Add a suitable solvolytic medium, such as a mixture of a lower alkanol and water.[9]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring for a period of 0.01 to 10 hours, depending on the reaction temperature.[9]

-

Workup and Purification: After the reaction is complete, cool the mixture and recover the product. Purification can be achieved through distillation.

Applications in Research and Drug Development

Halogenated organic compounds are pivotal building blocks in medicinal chemistry and materials science. The presence of a chlorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

4.1. Role as a Synthetic Intermediate

Chlorooctene isomers serve as versatile intermediates in organic synthesis. The double bond can undergo various addition reactions, while the chloro group can be substituted or eliminated to introduce further functionality. 8-Chloro-1-octene, with its terminal double bond and primary chloride, is particularly useful as a comonomer in the production of specialty polymers.[9] The incorporation of this monomer introduces a reactive chloride handle into the polymer backbone, allowing for post-polymerization modifications such as cross-linking or the attachment of other functional groups.[9]

Caption: Key application areas for chlorooctene isomers.

Safety and Handling

Chlorinated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

5.1. Hazard Identification for 8-Chloro-1-octene

Based on available data, 8-Chloro-1-octene is classified as a flammable liquid and vapor.[6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Use a fume hood to minimize inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While 2-Chloro-1-octene is an identified chemical entity, the scarcity of available data underscores the importance of thorough literature and database searches in chemical research. In contrast, its isomers, 3-Chloro-1-octene and 8-Chloro-1-octene, are better characterized and serve as valuable tools in synthetic chemistry. This guide provides researchers and drug development professionals with a foundational understanding of these compounds, highlighting their properties, synthesis, and potential applications, while also emphasizing the need for careful handling and adherence to safety protocols.

References

-

ChemBK. (2024, April 9). 8-Chloro-1-octene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11344097, 8-Chloro-1-octene. Retrieved from [Link]

- Google Patents. (1969). US3459819A - 8-chloro-1-octene.

-

Arctom. (n.d.). CAS NO. 31283-43-9 | 2-Chloro-1-octene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11008062, 1-Octene, 3-chloro-. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 31283-43-9|2-Chloro-1-octene|BLD Pharm [bldpharm.com]

- 3. molcore.com [molcore.com]

- 4. 1-Octene, 3-chloro- | C8H15Cl | CID 11008062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 8-Chloro-1-Octene, 97% | GFS Chemicals [gfschemicals.com]

- 9. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]

A Comprehensive Theoretical Guide to the Reaction Mechanisms of 2-Chloro-1-octene

Introduction: Situating 2-Chloro-1-octene in Modern Organic Chemistry

2-Chloro-1-octene serves as an exemplary substrate for understanding the complex reactivity of vinylic halides. These structures, characterized by a halogen atom attached directly to an sp²-hybridized carbon of an alkene, are pivotal intermediates in synthetic chemistry. Their unique electronic and steric properties give rise to a diverse range of reaction pathways, often competing with one another. Unlike their saturated haloalkane counterparts, the C-Cl bond in 2-Chloro-1-octene is strengthened by the higher s-character of the sp² orbital, and the π-system of the double bond introduces distinct mechanistic possibilities.[1]

This guide provides an in-depth theoretical exploration of the primary reaction mechanisms available to 2-Chloro-1-octene. We will move beyond simple reaction schemes to dissect the underlying computational and theoretical principles that govern outcomes. For researchers and drug development professionals, a firm grasp of these fundamentals is not merely academic; it is the cornerstone of rational reaction design, troubleshooting, and the optimization of synthetic routes. We will investigate nucleophilic vinylic substitution, elimination, electrophilic addition, and metal-catalyzed cross-coupling reactions, grounding each discussion in established theoretical models and providing actionable experimental protocols.

Section 1: Nucleophilic Vinylic Substitution (SNV) - A Challenging Transformation

Direct nucleophilic substitution at a vinylic carbon is notoriously difficult compared to the classic SN2 reaction at an sp³ center.[2] The incoming nucleophile is repelled by the electron-rich π-bond, and the backside attack pathway required for a classic SN2 inversion is sterically blocked by the plane of the double bond.[2] Consequently, alternative, higher-energy pathways are necessary. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms.[3][4]

Theoretical Pathways

For a substrate like 2-Chloro-1-octene, two primary concerted mechanisms are computationally predicted:

-

In-Plane Vinylic Nucleophilic Substitution (SNVσ): The nucleophile attacks the σ* orbital of the C-Cl bond within the plane of the molecule. This pathway leads to inversion of configuration at the carbon center. DFT calculations suggest this is the preferred route for "hard" nucleophiles such as those based on oxygen, nitrogen, and carbon.[3][4]

-

Out-of-Plane Vinylic Nucleophilic Substitution (SNVπ): The nucleophile initially attacks the π* orbital of the C=C double bond, perpendicular to the molecular plane. This interaction proceeds to the substitution product, resulting in retention of configuration. This pathway is more favorable for larger, more polarizable ("soft") nucleophiles, with sulfur-based nucleophiles often showing a preference for this route.[3][4]

A third possibility, the addition-elimination mechanism, involves the formation of a transient carbanionic intermediate. This is generally more common with vinylic systems activated by strong electron-withdrawing groups, which is not the case for 2-Chloro-1-octene.[5]

Diagram: SNVσ vs. SNVπ Transition States

Caption: Competing transition states in nucleophilic vinylic substitution.

Experimental Protocol: Thiolate Substitution on 2-Chloro-1-octene

This protocol demonstrates the SNV reaction using a soft sulfur nucleophile, which may proceed via the SNVπ pathway.

-

Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-octanethiol (1.2 eq.) in 20 mL of anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10 minutes.

-